N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multiple steps, including ring closure reactions, reduction reactions, and acylation reactions. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide was achieved through six steps starting from commercially available raw materials, with an overall yield of more than 30% . Similarly, triazole-containing compounds were synthesized from reactions involving hydrazonoyl chlorides and nitriles or acetylenes in the presence of aluminum chloride . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using various spectroscopic techniques and computational methods. For example, metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide were characterized by IR, UV-Visible, 1H NMR, ESR, and mass spectral data, complemented by thermal gravimetric analysis (TGA) and magnetic and molar conductance measurements . DFT calculations and X-ray crystallography were used to study the structure of antipyrine-like derivatives . These techniques could be employed to analyze the molecular structure of "N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide".
Chemical Reactions Analysis
The reactivity of benzamide derivatives with various reagents and under different conditions can lead to the formation of heterocyclic compounds, as seen in the synthesis of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles . The reactivity of the triazole moiety in the target compound could be explored in similar chemical reactions to understand its potential for forming new compounds or interacting with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of substituents like the trifluoromethoxy group. For example, the presence of a trifluoromethyl group in a thiazole derivative was found to significantly affect the compound's inhibitory activity against stearoyl-CoA desaturase-1 . The high acidity of a fluorophenol moiety in benzoxazole and benzothiazole derivatives was found to be sensitive to pH changes and metal cation binding . These properties are relevant to the analysis of the target compound, which contains both a triazole ring and a trifluoromethoxy group.
Scientific Research Applications
Metal-Free Oxidative Coupling
Phenyliodine Bis(trifluoroacetate) has been utilized in the intramolecular oxidative C–O coupling of N-phenyl benzamides under metal-free conditions, leading to the synthesis of benzoxazole products. This method highlights a versatile approach for constructing heterocyclic compounds, which can be applied to the development of new materials and pharmaceuticals (Zhengsen Yu, Lijuan Ma, & Wei Yu, 2012).
Stearoyl-CoA Desaturase-1 Inhibition
Continued investigation into 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of Stearoyl-CoA Desaturase-1 (SCD-1) has identified compounds with potent inhibitory action. This research contributes to the understanding of SCD-1's role in metabolic diseases, showcasing the therapeutic potential of benzamide derivatives (Y. Uto et al., 2009).
Fluorescent Derivatives Synthesis
The synthesis and photo-physical characteristics of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives, including those based on benzimidazole, benzoxazole, and benzothiazole, have been explored. These compounds show potential applications in bioimaging and sensors due to their dual emission characteristics and thermal stability (Vikas Padalkar et al., 2011).
Anticancer Activity
N-Phenyl benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent activity. This research opens avenues for the development of new chemotherapeutic agents (B. Ravinaik et al., 2021).
properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)27-15-8-4-7-14(11-15)17(26)24-16(12-25-22-9-10-23-25)13-5-2-1-3-6-13/h1-11,16H,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAPDDGEURCBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide |
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